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Compound of Interest

Compound Name: Phenyl selenocyanate
CAS No.: 2179-79-5
Cat. No.: B1348777
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl
selenocyanate (CeHsSeCN), a versatile reagent in organic synthesis. The document presents
available Nuclear Magnetic Resonance (NMR) and Infrared (IR) data in a structured format,
details experimental methodologies, and includes visualizations to illustrate key concepts in
spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for phenyl
selenocyanate.

Table 1: *"H NMR Spectroscopic Data for Phenyl
Selenocyanate
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not available in
the searched

resources.

A complete H NMR spectrum with assigned chemical shifts and coupling constants for phenyl
selenocyanate was not explicitly found in the provided search results. Researchers are
advised to acquire this data experimentally or consult specialized spectral databases.

Table 2: 3C NMR Spectroscopic Data for Phenyl
Selenocyanate

Chemical Shift (8) ppm Assighment

Specific chemical shifts for all carbon atoms
were not fully available in the searched

resources.

Reference to ipso-carbon chemical shift is made
in the literature, but a numerical value is not C-Se (ipso)
provided.[1]

The nitrile carbon signal is expected in the
range of 110-120 ppm.

While a complete list of 13C NMR chemical shifts was not found, spectral databases like
SpectraBase indicate the availability of this data, which may require a subscription for full
access.[2]

Table 3: 77Se NMR Spectroscopic Data for Phenyl
Selenocyanate

Chemical Shift (6) ppm

The typical chemical shift range for selenocyanates is between -500 and 700 ppm.[3]

A specific experimental value for phenyl selenocyanate was not found in the searched resources.
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The 77Se NMR chemical shift is highly sensitive to the electronic environment of the selenium
atom.[4] For precise characterization, experimental determination is recommended.

Table 4: Infrared (IR) Spectroscopic Data for Phenyl
Selenocyanate

Frequency (cm™?) Assignment Intensity Reference

2152 C=N stretch (in DMF) Strong [1]

Se-CN stretch
534 - [5]
(calculated)

The nitrile (C=N) stretching frequency is a characteristic and strong absorption in the IR
spectrum of phenyl selenocyanate.[1] The Se-CN stretching frequency appears at a much
lower wavenumber.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and
data interpretation. The following are generalized experimental protocols applicable to the
analysis of phenyl selenocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining NMR spectra of organoselenium compounds involves the
following steps:[6]

o Sample Preparation: Dissolve approximately 5-10 mg of phenyl selenocyanate in a suitable
deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. The
concentration can be adjusted based on the specific experiment and the spectrometer's
sensitivity.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a broadband probe.

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate
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number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.
A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally
required due to the lower natural abundance and smaller gyromagnetic ratio of the 13C
nucleus.

e 77Se NMR Acquisition: For 77Se NMR, a broadband probe tuned to the 7’Se frequency is
necessary. Due to the low natural abundance (7.63%) and moderate gyromagnetic ratio of
77Se, a larger number of scans and a relaxation delay of 5-10 seconds may be needed.[7] A
common external reference for 7’Se NMR is diphenyl diselenide (Phz2Sez) in CDCIs, which is
assigned a chemical shift of 463 ppm.[6]

o Data Processing: Process the acquired free induction decays (FIDs) with an appropriate
software package. This typically involves Fourier transformation, phase correction, baseline
correction, and referencing to the solvent signal or an internal standard (e.g., TMS for *H and
13C).

Infrared (IR) Spectroscopy

The IR spectrum of phenyl selenocyanate, which is a liquid at room temperature, can be
readily obtained using the following procedure:[1]

e Sample Preparation:

o Neat Liquid: Place a small drop of phenyl selenocyanate between two infrared-
transparent salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin
liquid film.

o Solution: Alternatively, dissolve the compound in a suitable solvent that has minimal
absorption in the regions of interest (e.g., carbon tetrachloride or chloroform). The solution
is then placed in a liquid cell of a known path length.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Background Spectrum: Record a background spectrum of the empty salt plates or the
solvent-filled cell. This is crucial for subtracting any contributions from the sample holder,
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solvent, and atmospheric water or carbon dioxide.

o Sample Spectrum: Record the spectrum of the prepared sample.

» Data Processing: The instrument's software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Visualizations

The following diagrams illustrate key workflows in spectroscopic analysis.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348777?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Workflow for Spectroscopic Analysis
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Simplified Logic of NMR Signal Generation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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